4-(1H-1,2,3-Triazol-1-YL)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKGVKDSSJVBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445643 | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41498-10-6 | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41498-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 4 1h 1,2,3 Triazol 1 Yl Benzaldehyde
Pioneering Synthetic Routes to 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde
The construction of the 1,2,3-triazole core is central to the synthesis of the title compound. The advent of "click chemistry" has established the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as the most prominent and efficient method for this purpose.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for 1,2,3-Triazole Formation
The CuAAC reaction is a highly reliable and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, which unites an azide (B81097) and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.govnih.gov This reaction is characterized by its mild conditions, high yields, and tolerance of a wide array of functional groups, making it the premier method for synthesizing compounds like this compound. The catalytic cycle involves the in situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govacs.org Common catalyst systems include Cu(I) salts like CuI or the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. rsc.org
The most direct and widely adopted strategy for synthesizing this compound involves the CuAAC reaction starting from the key precursor, 4-azidobenzaldehyde (B116725). This aromatic azide serves as the molecular scaffold, providing the benzaldehyde (B42025) portion of the final product.
The synthesis of 4-azidobenzaldehyde itself is typically achieved from commercially available starting materials like 4-nitrobenzaldehyde (B150856) or 4-aminobenzaldehyde (B1209532). One common route involves the diazotization of 4-aminobenzaldehyde followed by a reaction with sodium azide (NaN₃).
Once the 4-azidobenzaldehyde precursor is obtained, it is subjected to a CuAAC reaction with an acetylene (B1199291) source to form the unsubstituted 1,2,3-triazole ring. The reaction with acetylene gas, or a more manageable acetylene surrogate, in the presence of a copper(I) catalyst yields the target this compound with high regioselectivity.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref. |
| 4-Azidobenzaldehyde | Acetylene | CuSO₄ / Sodium Ascorbate | This compound | nih.gov |
| 4-Azidobenzaldehyde | Acetylene | Copper(I) Iodide (CuI) | This compound | rsc.org |
An alternative CuAAC strategy involves building the molecule from a different set of precursors, starting with a phenolic benzaldehyde. This route, as outlined, utilizes an O-propargylated benzaldehyde intermediate. It is crucial to note that this specific pathway leads to the formation of an isomer of the title compound, where the triazole ring is linked to the benzaldehyde moiety through a methoxy (B1213986) bridge, rather than a direct nitrogen-carbon bond.
The synthesis begins with the O-alkylation of 4-hydroxybenzaldehyde (B117250) with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). This reaction yields the key terminal alkyne intermediate, 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209). cahiersmagellanes.cominformahealthcare.com
This alkyne intermediate then undergoes a CuAAC reaction with an azide source. For instance, reaction with a substituted organic azide, such as 4-(4-azido-2-fluorophenyl)morpholine, in the presence of a copper(I) catalyst, produces the corresponding 1,4-disubstituted triazole. informahealthcare.com This demonstrates the synthesis of a complex molecule where the benzaldehyde core is connected via an ether linkage to the C-4 position of the triazole ring.
| Alkyne Intermediate | Azide Reactant | Product | Ref. |
| 4-(prop-2-yn-1-yloxy)benzaldehyde | 4-(4-Azido-2-fluorophenyl)morpholine | 4-((1-(3-fluoro-4-morpholinophenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | informahealthcare.com |
| 4-(prop-2-yn-1-yloxy)benzaldehyde | Phenyl Azides | 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydes | cahiersmagellanes.com |
Exploration of Alternative Cycloaddition Reactions
While CuAAC is the dominant method for preparing 1,4-disubstituted triazoles, other cycloaddition strategies have been explored, which can offer different regioselectivity or avoid the use of copper catalysts.
Thermal Huisgen Cycloaddition : The original Huisgen 1,3-dipolar cycloaddition is a thermal, uncatalyzed reaction between an azide and an alkyne. This reaction typically requires elevated temperatures and, unlike the catalyzed version, produces a mixture of both the 1,4- and 1,5-disubstituted regioisomers. wikipedia.orgresearchgate.net Applying this method to 4-azidobenzaldehyde and acetylene would result in a mixture of this compound and its 1,5-isomer, necessitating chromatographic separation.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : A significant alternative to CuAAC is the ruthenium-catalyzed reaction, which exhibits complementary regioselectivity. Using pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes as catalysts directs the cycloaddition to exclusively yield the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.govchalmers.se Therefore, the reaction of 4-azidobenzaldehyde with a terminal alkyne under RuAAC conditions would not produce the title compound but rather its 1,5-regioisomer, 4-(1H-1,2,3-Triazol-5-YL)benzaldehyde. This method is valuable for accessing the alternative isomer with high selectivity. nih.gov
Metal-Free Cycloaddition Reactions : Concerns over residual copper in biological applications have spurred the development of metal-free cycloaddition reactions. researchgate.net These can include strain-promoted cycloadditions (not applicable here) or organocatalytic approaches. For example, metal-free domino [3+2] cycloadditions have been reported, providing an alternative pathway to triazole synthesis under mild, eco-friendly conditions. rsc.org Another approach involves the reaction of α,α-difluoro-N-tosylhydrazones with amines to generate 1,2,3-triazoles without the need for metal catalysts or azide reagents. researchgate.net While the direct application of these specific methods to synthesize this compound is not widely documented, they represent an expanding area of research for triazole formation.
Strategic Derivatization of the Benzaldehyde Moiety
The aldehyde functional group in this compound is a key site for synthetic elaboration, allowing for the construction of a diverse library of derivative compounds through various chemical transformations.
Condensation Reactions for Diverse Conjugate Formation
Condensation reactions involving the aldehyde group are a straightforward and powerful method for derivatization. These reactions typically involve the nucleophilic attack of a primary amine or an active methylene (B1212753) compound on the aldehyde's carbonyl carbon, followed by the elimination of water.
Schiff Base Formation : The reaction of this compound with primary amines yields imines, commonly known as Schiff bases. This reaction is typically carried out in a suitable solvent like ethanol (B145695) and may be acid-catalyzed. nih.gov The resulting C=N double bond extends the conjugated system and provides a scaffold for developing novel ligands, sensors, and biologically active molecules. epstem.netchemijournal.com
| Aldehyde | Amine Reactant | Product Type | Ref. |
| Triazole-substituted Salicylaldehyde (B1680747) | Aminoanthracene | Fluorescent Schiff Base | epstem.net |
| Triazole-substituted Salicylaldehyde | Aminopyrene | Fluorescent Schiff Base | epstem.net |
| Substituted Benzaldehydes | 4-Amino-1,2,4-triazole | Triazole-derived Schiff Base | mdpi.comresearchgate.net |
Chalcone Synthesis (Claisen-Schmidt Condensation) : The title compound can serve as the aldehyde component in the Claisen-Schmidt condensation to produce chalcones. nih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) or another suitable ketone containing α-hydrogens. jetir.orgnih.gov The resulting α,β-unsaturated ketone (chalcone) core is a well-known pharmacophore present in many biologically active compounds. Reacting this compound with various substituted acetophenones provides a modular approach to a library of triazole-chalcone hybrids.
| Aldehyde Component | Ketone Component | Base Catalyst | Product Type | Ref. |
| This compound | Substituted Acetophenone | NaOH or KOH | Triazole-Chalcone Hybrid | nih.govnih.gov |
| Benzaldehyde Derivatives | Acetophenone Derivatives | Thiamine Hydrochloride | Chalcone | propulsiontechjournal.com |
Formation of Schiff Bases and Imines
The synthesis of imines, commonly known as Schiff bases, from this compound is a straightforward and efficient chemical transformation. This reaction involves the condensation of the aldehyde with a primary amine, which proceeds through a tetrahedral hemiaminal intermediate followed by the elimination of a water molecule to form the characteristic C=N double bond. mdpi.commasterorganicchemistry.com This condensation is a reversible process; therefore, to drive the reaction toward the formation of the imine, water is typically removed from the reaction mixture. masterorganicchemistry.comoperachem.com This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. operachem.com
The reaction is generally carried out in a suitable solvent like ethanol. epstem.net The versatility of this reaction allows for the introduction of a wide array of substituents by varying the primary amine, leading to a diverse library of Schiff base derivatives. For instance, triazole-substituted salicylaldehyde has been condensed with various aryl amines in ethanol to produce the corresponding Schiff bases. epstem.net
| Amine Reactant | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Aryl amines | Ethanol, Room Temperature | Aryl Schiff Base | epstem.net |
| Benzidine | Condensation Reaction | Bis-Schiff Base | nih.gov |
| Ethylamine | Condensation, Water Removal | Alkyl Imine | masterorganicchemistry.com |
Synthesis of Hydrazones and Thiosemicarbazones
The aldehyde functionality of this compound readily reacts with hydrazine (B178648) and its derivatives, such as hydrazides and thiosemicarbazide, to form hydrazones and thiosemicarbazones, respectively. arjonline.orgsapub.org These reactions are typically conducted by refluxing equimolar amounts of the aldehyde and the hydrazine derivative in a protic solvent like absolute ethanol. arjonline.org The addition of a catalytic amount of acid, such as glacial acetic acid, can facilitate the reaction. sapub.org
Microwave-assisted synthesis has also been employed to accelerate the formation of hydrazones, significantly reducing reaction times and often improving yields. vjs.ac.vn For example, the condensation of N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl) acetamide (B32628) with various aromatic aldehydes was achieved in high yields within 10 to 30 minutes under microwave irradiation. vjs.ac.vn Thiosemicarbazones are synthesized by reacting the aldehyde with thiosemicarbazide, a reaction that provides a scaffold for further chemical modifications, such as the synthesis of 4-thiazolidinones. sapub.org
| Reactant | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Hydrazides | Absolute Ethanol, Reflux | Hydrazone | arjonline.org |
| Thiosemicarbazide | Absolute Ethanol, Glacial Acetic Acid, Reflux | Thiosemicarbazone | sapub.org |
| Aromatic Hydrazides | DMF, Acetic Acid, Microwave Irradiation | Hydrazone | vjs.ac.vn |
Electrophilic and Nucleophilic Substitutions on the Aryl Ring of this compound Derivatives (e.g., Bromination)
Modifications to the aryl ring of the this compound scaffold via electrophilic or nucleophilic substitution reactions are less common but represent an important strategy for functionalization. The 1,2,3-triazole ring acts as an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic aromatic substitution. Consequently, any substitution would be directed to the meta-positions relative to the triazole substituent.
While direct examples of bromination on the parent compound are not extensively detailed, analogous substitutions on related complex heterocyclic systems have been reported. For instance, the bromination of peuruthenicin, a coumarin (B35378) derivative, using dioxane dibromide proceeds selectively to yield the 3-bromopeuruthenicin product. nih.gov Similarly, derivatization of a phenoxy core within a larger quinoline-benzimidazole hybrid molecule with a bromine substituent has been successfully carried out. nih.gov These examples suggest that electrophilic substitution, such as bromination, on the benzaldehyde ring of the title compound is feasible, although it may require specific and potentially harsh reaction conditions due to the deactivating effect of the triazole ring.
Design and Synthesis of Hybrid Molecular Architectures Incorporating the this compound Scaffold
The this compound framework is a valuable building block for creating complex hybrid molecules, where two or more pharmacophores are covalently linked to generate novel chemical entities.
Conjugation with Heterocyclic Systems (e.g., Quinazolinones, Benzimidazoles, Benzothiazoles)
The aldehyde group provides a convenient anchor point for conjugation with other heterocyclic systems. Benzimidazoles, known for their wide range of biological activities, have been hybridized with the triazole scaffold. nih.govresearchgate.net One synthetic route involves the condensation of a substituted o-phenylenediamine (B120857) with 4-(ethynyl)benzaldehyde, a precursor to the title compound, to form the benzimidazole (B57391) ring. researchgate.net Subsequent click reaction with an appropriate azide installs the 1,2,3-triazole moiety. researchgate.net
Similarly, complex fused quinazolinone structures have been synthesized through cascade reactions involving triazole derivatives and 2-alkynylbenzaldehydes. semanticscholar.org The synthesis of benzothiazole-triazole hybrids has also been achieved through 1,3-dipolar cycloaddition reactions, demonstrating the modularity of this approach. nih.gov
| Conjugated Heterocycle | Synthetic Approach | Reference |
|---|---|---|
| Benzimidazole | Condensation followed by CuAAC Click Reaction | nih.govresearchgate.net |
| Quinazolinone | Silver-Catalyzed Cascade Cyclization | semanticscholar.org |
| Benzothiazole | 1,3-Dipolar Cycloaddition | nih.gov |
| Quinoline | Cu(I)-Catalyzed Click Reaction | mdpi.com |
Integration with Other Bioactive Pharmacophores (e.g., Coumarins, Isatins)
The molecular hybridization strategy has been extended to include other well-known bioactive pharmacophores like coumarins and isatins. Coumarin-triazole hybrids are commonly synthesized via the Copper(I)-catalyzed 1,3-dipolar cycloaddition reaction (CuAAC) between an azido-coumarin and a terminal alkyne, such as 4-ethynylbenzaldehyde (B1303622). nih.gov This "click chemistry" approach is highly efficient and regioselective for forming the 1,4-disubstituted triazole linker. nih.gov
Isatin (1H-indole-2,3-dione) and its derivatives have also been successfully integrated into hybrid structures with the triazole scaffold. nih.govresearchgate.net A common synthetic pathway involves the propargylation of isatin, followed by a click reaction with an aromatic azide to yield the desired isatin-N-1,2,3-triazole conjugates. nih.govresearchgate.net These syntheses highlight the power of molecular hybridization in creating structurally complex molecules from readily available building blocks. nih.gov
Catalytic Advancements in the Synthesis and Functionalization of this compound Derivatives
The synthesis of the 1,2,3-triazole core of the title compound has been revolutionized by catalytic methods, most notably the Huisgen 1,3-dipolar cycloaddition. mdpi.com The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal provided a highly reliable, regioselective, and high-yielding route to 1,4-disubstituted 1,2,3-triazoles. mdpi.com This "click reaction" is the premier method for synthesizing the this compound scaffold, typically by reacting 4-azidobenzaldehyde with acetylene or 4-ethynylbenzaldehyde with an azide source in the presence of a copper(I) catalyst.
Beyond copper, other transition metals have been employed to control the regioselectivity of the cycloaddition. Ruthenium(II)-based catalysts, for example, selectively produce 1,5-disubstituted 1,2,3-triazoles. mdpi.com Catalysis also plays a crucial role in the subsequent functionalization of the triazole-benzaldehyde scaffold. Silver catalysts have been utilized to promote cascade cyclization reactions, leading to complex polycyclic systems. semanticscholar.org Furthermore, copper catalysis has been used for the site-selective arylation of triazole rings, demonstrating the ongoing development of catalytic methods to functionalize this versatile heterocycle. semanticscholar.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and improved purity of products. In the context of 1,2,3-triazole synthesis, microwave irradiation has been effectively employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
One notable application involves a three-component reaction for the synthesis of complex heterocyclic molecules where a triazole-substituted benzaldehyde derivative is a key intermediate. beilstein-journals.orgd-nb.info In this process, a phenylazide, a propargyloxybenzaldehyde derivative, and 1,2-diaminobenzene are reacted in the presence of a copper(I) catalyst. beilstein-journals.org The formation of the triazole ring occurs via the [3+2] cycloaddition of the azide and the alkyne. beilstein-journals.orgd-nb.info
Under microwave irradiation, the synthesis of a 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde intermediate proceeds rapidly, leading to excellent yields of the final product. beilstein-journals.org The reaction, which takes 12 hours under conventional heating to achieve a 91% yield, is completed in just 15 minutes with a 95% yield when subjected to microwave conditions. beilstein-journals.org This dramatic rate enhancement underscores the efficiency of microwave-assisted protocols in the synthesis of triazole-containing compounds.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional Heating | 12 hours | 91% |
This data pertains to the formation of a complex molecule via a 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde intermediate. beilstein-journals.org
The plausible mechanism involves the in-situ generation of the active Cu(I) species, which then forms a copper acetylide with the propargyloxybenzaldehyde. beilstein-journals.orgnih.gov This intermediate subsequently reacts with the azide in a [3+2] cycloaddition, followed by protonolysis to yield the 1,2,3-triazole ring. beilstein-journals.orgnih.gov The efficiency of microwave heating is attributed to the rapid and uniform heating of the reaction mixture, which significantly accelerates the rate-determining steps of the catalytic cycle.
Development of Green and Recyclable Catalytic Systems (e.g., Plant-Mediated Cu2O Microbeads)
In alignment with the principles of green chemistry, there is a growing focus on developing sustainable and recyclable catalytic systems for organic synthesis. A novel approach in the synthesis of 1,4-disubstituted 1,2,3-triazoles involves the use of flower-like cuprous oxide (Cu₂O) microbeads as a heterogeneous catalyst. tudublin.ie These microbeads are synthesized using an aqueous extract from Artemisia campestris L., which acts as both a reducing and stabilizing agent. tudublin.iefrontiersin.org This plant-mediated synthesis offers an eco-friendly alternative to conventional methods for preparing nanocatalysts. frontiersin.org
The resulting Cu₂O microbeads possess a unique porous, flower-like morphology with a high surface area, contributing to their catalytic efficacy. tudublin.iefrontiersin.org They have been successfully employed as a catalyst in the one-pot, multi-component synthesis of various 1,4-disubstituted 1,2,3-triazole derivatives from organic halides, sodium azide, and alkynes. tudublin.ienih.gov For instance, derivatives of 4-(prop-2-yn-1-yloxy)benzaldehyde can be used as the alkyne component in this reaction. frontiersin.orgnih.gov
The catalytic activity of these Cu₂O microbeads has been systematically optimized by varying parameters such as catalyst quantity and solvent systems. tudublin.ieresearchgate.net Studies have shown that the use of these microbeads can significantly increase the product yield from 20% (in the absence of the catalyst) to over 85%. tudublin.iefrontiersin.org
Table 2: Characteristics of Plant-Mediated Cu₂O Microbeads
| Property | Value |
|---|---|
| Crystal Structure | Cubic close-packed (ccp) |
| Average Crystallite Size | 22.8 nm |
| Particle Size | 6 µm |
Data sourced from studies on flower-like Cu₂O microbeads synthesized using Artemisia Campestris L. extract. tudublin.iefrontiersin.org
A key advantage of this catalytic system is its recyclability. The heterogeneous nature of the Cu₂O microbeads allows for their easy separation from the reaction mixture and reuse in subsequent reactions without a significant loss of catalytic activity for at least four cycles. tudublin.ie This reusability, combined with the green synthesis of the catalyst itself, makes this system a promising and sustainable option for the efficient synthesis of 1,2,3-triazole derivatives. tudublin.ie
Comprehensive Spectroscopic and Structural Elucidation in Research of 4 1h 1,2,3 Triazol 1 Yl Benzaldehyde Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. mdpi.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which serves as a crucial piece of evidence in structural confirmation. mdpi.com For the parent compound, 4-(1H-1,2,3-triazol-1-yl)benzaldehyde (C₉H₇N₃O), the calculated exact mass is 173.0589. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, thus validating the proposed structure. mdpi.com
Table 2: Plausible Mass Spectrometry Fragmentation for C₉H₇N₃O
| m/z (Proposed) | Ion Formula (Proposed) | Neutral Loss |
| 173.0589 | [C₉H₇N₃O]⁺˙ (Molecular Ion) | - |
| 145.0640 | [C₈H₇N₃]⁺˙ | CO |
| 144.0562 | [C₉H₆N₃]⁺ | CHO |
| 117.0691 | [C₈H₇N]⁺˙ | N₂ (from [M-CO]⁺˙) |
| 90.0548 | [C₇H₄N]⁺ | HCN (from [M-CO-N₂]⁺˙) |
Note: This table represents a hypothetical fragmentation pathway based on general principles of mass spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com The FTIR spectrum of a this compound derivative displays a series of characteristic absorption bands.
The most prominent peak is typically the strong stretching vibration of the aldehyde carbonyl group (C=O), which appears in the range of 1690–1715 cm⁻¹. The presence of conjugation with the aromatic ring slightly lowers this frequency. Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. rsc.orgresearchgate.net The triazole ring itself contributes to the spectrum with C-H stretching vibrations (around 3100-3150 cm⁻¹) and C=N and N=N stretching vibrations within the 1400–1600 cm⁻¹ region. The successful formation of the triazole ring via a click reaction from an azide (B81097) precursor is often confirmed by the disappearance of the strong, sharp azide (N₃) stretching band, which typically appears around 2100 cm⁻¹. mdpi.com
Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| > 3000 | Aromatic & Triazole C-H stretch | Medium-Weak |
| ~ 2820 & ~2720 | Aldehyde C-H stretch (Fermi doublet) | Weak |
| ~ 1700 | Aldehyde C=O stretch | Strong |
| 1400 - 1600 | Aromatic C=C & Triazole C=N/N=N stretches | Medium |
| 1100 - 1300 | C-N stretch | Medium |
Note: These are typical frequency ranges; exact values depend on the specific molecular structure and its environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. up.ac.za The UV-Vis spectrum of this compound and its derivatives is characterized by absorptions in the ultraviolet range, arising from the promotion of electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals. libretexts.org
The extensive conjugated system, encompassing both the benzaldehyde (B42025) and triazole moieties, gives rise to intense π → π* transitions. mdpi.com The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole is dominated by a π → π* transition with a maximum absorption at approximately 206 nm. nih.govrsc.org For the larger conjugated system of this compound, these absorption bands are expected to shift to longer wavelengths (a bathochromic or red shift). For example, a related quinoline-based triazole derivative showed an absorption peak at 237 nm and a broad absorption band from 260 nm to 310 nm, attributed to π → π* transitions. mdpi.com The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent and the nature of any substituents on the aromatic rings.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous confirmation of the molecular constitution and detailed geometric parameters, including bond lengths, bond angles, and torsion angles. mdpi.com
Table 4: Representative Crystallographic Data Parameters for a Triazole Derivative
| Parameter | Description | Example Value/Information |
| Crystal System | The symmetry of the unit cell | Monoclinic or Triclinic |
| Space Group | The symmetry elements of the crystal | P2₁/c or P-1 |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | Compound-specific |
| Bond Lengths (Å) | Distances between bonded atoms | e.g., C=O (~1.21 Å), C-N (~1.35 Å) |
| Bond Angles (°) | Angles between three connected atoms | e.g., C-C-C in ring (~120°) |
| Dihedral Angle (°) | Twist angle between phenyl and triazole rings | Variable, e.g., 10-40° |
Note: The table lists the type of data obtained from a single crystal X-ray diffraction experiment; specific values are hypothetical based on related structures. mdpi.com
Computational and Theoretical Investigations Pertaining to 4 1h 1,2,3 Triazol 1 Yl Benzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the calculation of various molecular properties, providing insights into the structure and reactivity of 4-(1H-1,2,3-triazol-1-yl)benzaldehyde.
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for profiling the molecule's reactivity. These descriptors include electronegativity (χ), global hardness (η), and global softness (S), which help in understanding the molecule's ability to accept or donate electrons in chemical reactions.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
DFT calculations are instrumental in predicting the spectroscopic properties of molecules, which is vital for their structural characterization.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often employed within the DFT framework, is a reliable technique for calculating the nuclear magnetic resonance (NMR) shielding tensors. nih.gov By calculating the absolute shielding constants for the atoms in this compound and comparing them to a reference standard like tetramethylsilane (B1202638) (TMS), theoretical ¹H and ¹³C NMR chemical shifts can be predicted. These predictions are valuable for assigning experimental spectra and confirming the molecular structure. The accuracy of these predictions depends on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as π → π* and n → π*, which are characteristic of its aromatic rings and heteroatoms. These theoretical spectra can be compared with experimental data to understand the electronic structure and chromophoric properties of the molecule.
Elucidation of Reaction Mechanisms and Transition States
DFT is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route for 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click reaction". nih.govrsc.orgacs.org
Computational studies can map out the entire reaction pathway for the formation of the triazole ring from a substituted phenylazide and an alkyne. This involves:
Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states (TS), and products along the reaction coordinate.
Calculating Energy Barriers: Determining the activation energy for each step of the reaction by calculating the energy difference between the reactants and the transition states. The step with the highest energy barrier is the rate-determining step.
Visualizing Transition States: Analyzing the geometry of the transition states to understand the bond-forming and bond-breaking processes. For instance, in the CuAAC reaction, DFT can elucidate the role of the copper catalyst in activating the alkyne and facilitating the cycloaddition with the azide (B81097). rsc.org
By modeling these reaction pathways, researchers can gain a deeper understanding of the reaction's feasibility, regioselectivity, and the factors influencing its rate. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and dynamics simulations are essential computational techniques for exploring how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor. These methods are fundamental in drug discovery for predicting the therapeutic potential of a compound.
Binding Mode Prediction and Affinity Assessment with Biological Targets (e.g., Enzyme Active Sites)
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, this process would involve:
Preparation: Obtaining the 3D structures of the ligand (optimized using methods like DFT) and the biological target (typically from a protein database like the PDB).
Docking Simulation: Using a docking algorithm to fit the ligand into the active site of the receptor in various possible conformations and orientations.
Scoring and Analysis: Evaluating the generated poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode. researchgate.net
This analysis reveals crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the triazole derivative and the amino acid residues in the active site. mdpi.comnih.gov For instance, studies on similar triazole-containing compounds have shown interactions with key residues in enzymes like acetylcholinesterase or various kinases. mdpi.comnih.gov
Conformational Analysis and Molecular Recognition Studies
While docking provides a static picture of the interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in the ligand-receptor complex over time, providing insights into its stability and flexibility. pensoft.net
Conformational Analysis: The triazole and benzaldehyde (B42025) rings in the molecule are connected by a single bond, allowing for rotational freedom. Computational methods can explore the potential energy surface to identify the most stable conformations (rotamers) of the molecule in different environments (in vacuum, solvent, or a binding site). researchgate.net
Molecular Recognition: MD simulations can be used to study the molecular recognition process, which is how the ligand identifies and binds to its specific target. By simulating the complex over nanoseconds, researchers can assess the stability of the predicted binding pose from docking, observe conformational changes in both the ligand and the protein upon binding, and calculate the binding free energy more accurately using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). pensoft.net
In Silico Prediction of Pharmacokinetic Profiles (e.g., Drug-Likeness, ADME properties)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico methods provide a rapid and cost-effective way to predict these properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). pensoft.netnih.gov
Drug-Likeness: This is a qualitative assessment of whether a compound has properties consistent with known drugs. A widely used guideline is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.compensoft.net Computational tools can quickly calculate these properties for this compound to assess its potential for oral bioavailability.
ADME Properties: Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict specific ADME parameters. nih.gov These predictions are crucial for identifying potential liabilities early in the drug discovery process.
A summary of typical in silico ADME predictions is presented in the table below.
| ADME Property | Predicted Parameter | Significance |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | Predicts the extent to which the compound is absorbed from the gut into the bloodstream. |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Indicates how the compound is distributed throughout the body and whether it can reach its target, especially in the central nervous system. |
| Metabolism | Cytochrome P450 (CYP) enzyme inhibition/substrate prediction (e.g., CYP2D6, CYP3A4) | Assesses the compound's potential to be metabolized by key liver enzymes, which affects its half-life and potential for drug-drug interactions. pensoft.net |
| Excretion | Total clearance (CL), Renal Organic Cation Transporter (OCT2) inhibition | Predicts how the compound and its metabolites are eliminated from the body. nih.gov |
By leveraging these in silico tools, researchers can build a comprehensive computational profile of this compound, guiding further experimental studies and optimizing its structure for potential therapeutic applications. ekb.egfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 1,2,3-triazole, including structures related to this compound, QSAR serves as a powerful tool to predict the therapeutic potential of novel molecules and to guide the design of compounds with enhanced efficacy. nih.gov These models are built upon the principle that the biological activity of a substance is a function of its molecular structure and physicochemical properties.
Numerous studies have successfully applied 2D and 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to investigate various biological activities of triazole derivatives. These activities include anticancer, antifungal, antimalarial, and antitubercular properties. nih.govrsc.orgjmaterenvironsci.comresearchgate.net The process involves generating a dataset of related compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods to develop a predictive model.
For instance, a QSAR study on a series of 1,2,3-triazole derivatives investigated their cytotoxic activities against several cancer cell lines, including HuCCA-1, HepG2, A549, and MOLT-3. nih.gov The resulting models demonstrated acceptable predictive performance, highlighting the crucial molecular moieties and properties essential for potent anticancer activity. nih.gov Similarly, 3D-QSAR studies on di-substituted 1,2,3-triazole derivatives as potential inhibitors of Mycobacterium tuberculosis have yielded robust models based on CoMFA and CoMSIA, which provide insights into the structural requirements for inhibitory action. rsc.org
The statistical validity and predictive power of these models are assessed using various metrics. The squared correlation coefficient (R²) indicates the goodness of fit, while the cross-validated correlation coefficient (Q² or Rcv) measures the model's internal predictive ability. nih.govrsc.orgijpsjournal.com External validation, using a test set of compounds not included in the model's training, further confirms its predictive robustness. nih.gov
The tables below summarize the statistical results from various QSAR studies on triazole derivatives, showcasing the reliability of these computational models in predicting biological activity.
Table 1: Statistical Validation of 3D-QSAR Models for Triazole Derivatives
| Model Type | Biological Activity | Q² | R² | F-value | Est. Std. Error | Source |
|---|---|---|---|---|---|---|
| CoMFA | Antitubercular | 0.62 | 0.95 | - | - | rsc.org |
| CoMSIA | Antitubercular | 0.57 | 0.84 | - | - | rsc.org |
| CoMSIA | Antimalarial | 0.76 | 0.95 | 95.894 | 0.228 | jmaterenvironsci.com |
| CoMFA | Antifungal | 0.560 | 0.881 | - | - | researchgate.netimist.ma |
| CoMSIA | Antifungal | 0.571 | 0.886 | - | - | researchgate.netimist.ma |
Table 2: QSAR Model Performance for Anticancer Activity of 1,2,3-Triazole Derivatives
| Cancer Cell Line | R²cv | RMSEcv |
|---|---|---|
| HuCCA-1 | 0.5958 | 0.4526 |
| HepG2 | 0.8957 | 0.2070 |
| A549 | 0.7203 | 0.3582 |
| MOLT-3 | 0.7511 | 0.3015 |
Data sourced from a study on thirty-two 1,2,3-triazole derivatives. nih.gov
These QSAR models not only predict activity but also provide valuable insights into the structure-activity relationship through the analysis of molecular descriptors. Key descriptors often identified in studies of triazole derivatives include:
Steric Fields (CoMFA/CoMSIA): These fields indicate regions where bulky substituents may enhance or diminish biological activity. nih.gov
Electrostatic Fields (CoMFA/CoMSIA): These highlight areas where electropositive or electronegative groups are favorable for activity, suggesting important sites for hydrogen bonding or electrostatic interactions with a biological target. jmaterenvironsci.comnih.gov
Hydrophobic Fields (CoMSIA): These maps show regions where hydrophobic (lipophilic) or hydrophilic groups can improve activity, often related to the molecule's ability to cross cell membranes or bind to a hydrophobic pocket in a receptor. jmaterenvironsci.com
Quantum Chemical Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) can be crucial, as they relate to the molecule's electron-donating or accepting capabilities in reactions with biological receptors. asianpubs.org
By interpreting the contour maps generated in 3D-QSAR studies and analyzing the contribution of various descriptors, researchers can rationally design new derivatives of this compound with potentially superior biological profiles for specific therapeutic applications. researchgate.netnih.gov This computational approach accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds, thereby saving time and resources. nih.gov
Advanced Applications and Research Horizons of 4 1h 1,2,3 Triazol 1 Yl Benzaldehyde and Its Derivatives
Medicinal Chemistry Research: Rational Design of Bioactive Agents
The inherent properties of the 1,2,3-triazole ring, such as its ability to form hydrogen bonds, its dipolar character, and its stability, make it a valuable pharmacophore in drug design. When coupled with the benzaldehyde (B42025) moiety, which provides a reactive handle for further molecular elaboration, the resulting derivatives have shown promise across multiple therapeutic areas.
Development of Novel Antimicrobial Compounds (Antibacterial, Antifungal, Antiviral, Antimalarial)
Derivatives of 4-(1H-1,2,3-triazol-1-yl)benzaldehyde are a focal point in the search for new antimicrobial agents to combat drug-resistant pathogens. The 1,2,3-triazole nucleus is a key component in many compounds exhibiting a broad spectrum of antimicrobial effects. researchgate.net
Researchers have synthesized various analogues, such as 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde derivatives, which have demonstrated good to excellent in vitro activity against a range of microorganisms. researchgate.net These compounds have been tested against Gram-positive bacteria like Staphylococcus epidermidis and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi including Candida albicans and Aspergillus niger. researchgate.net
Another synthetic strategy involves the condensation of 4-(1,2,3-triazol-1-yl)benzaldehyde derivatives with other heterocyclic systems to create hybrid molecules. nih.gov For instance, novel tetrahydropyrimidinyl-substituted benzimidazoles linked to a 1,2,3-triazole moiety have been synthesized and investigated for their antibacterial properties. nih.gov The rationale behind these molecular hybrids is that benzimidazoles can act as competitive inhibitors of purine (B94841) in bacteria, thereby blocking the synthesis of nucleic acids and proteins. nih.gov The triazole component is incorporated to enhance this biological activity.
The versatility of the triazole scaffold is further highlighted by its inclusion in metronidazole (B1676534) analogues, aiming to overcome clinical resistance to this established antibiotic. beilstein-journals.org Novel 1H-1,2,3-triazole derivatives of metronidazole have shown potent inhibition of fungal growth and greater bacterial growth-inhibiting effects compared to the parent drug. beilstein-journals.org
| Derivative Class | Target Organisms | Key Findings |
| 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues | Gram-positive bacteria, Gram-negative bacteria, Fungi | Exhibited good-to-excellent antimicrobial activity. researchgate.net |
| Tetrahydropyrimidinyl-substituted benzimidazoles with 1,2,3-triazole moiety | Gram-positive and Gram-negative bacteria | Designed to inhibit bacterial nucleic acid and protein biosynthesis. nih.gov |
| 1H-1,2,3-triazole derivatives of Metronidazole | Fungi, Bacteria | Showed potent inhibition of fungal growth and superior antibacterial effects compared to metronidazole. beilstein-journals.org |
Discovery of Anticancer Agents and Their Molecular Mechanisms of Action
The 1,2,3-triazole framework is a prominent feature in the design of novel anticancer agents. nih.gov Derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines.
For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which are structurally related to the title compound, have demonstrated potent inhibitory activities against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines. nih.govrsc.org Some of these compounds exhibited IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug doxorubicin. nih.govrsc.org A significant advantage observed was the weak cytotoxic effects of these potent compounds on normal human retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells. nih.gov
Further mechanistic studies on promising derivatives revealed that they induce apoptosis in cancer cells, which is a key mechanism for eliminating malignant cells. rsc.org Molecular docking studies have also been employed to understand the binding interactions of these compounds with potential molecular targets. For instance, some bistriazole derivatives have been docked against Human topoisomerase II to elucidate their binding modes. researchgate.net Other research has focused on cyclin-dependent kinase 2 (CDK2) as a potential target for triazole derivatives. acs.org
| Derivative Class | Cancer Cell Lines | Key Findings | Molecular Mechanism/Target |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast), HCT-116 (Colon) | Potent antiproliferative activity with low toxicity to normal cells. nih.govrsc.org | Induction of apoptosis. rsc.org |
| Bistriazoles | Various cancer cell lines | Displayed broad-spectrum activity. researchgate.net | Potential inhibition of Human topoisomerase II. researchgate.net |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives | MCF-7 (Breast), Caco-2 (Colon) | Significant anticancer activity with IC50 values in the sub-micromolar to micromolar range. acs.org | Potential inhibition of cyclin-dependent kinase 2 (CDK2). acs.org |
Investigation of Enzyme Inhibitors (e.g., Acetylcholinesterase, Xanthine Oxidase, Tyrosine Kinases, Carbonic Anhydrase)
The triazole nucleus is recognized as a crucial scaffold for designing effective enzyme inhibitors, which are vital for treating a multitude of diseases, including neurological disorders. isp.edu.pk Derivatives of this compound have been investigated for their potential to inhibit various enzymes.
One area of focus has been on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. isp.edu.pk Certain thienobenzo-triazole derivatives have shown excellent, non-selective inhibition of both AChE and BChE. researchgate.net
Carbonic anhydrase (CA) is another enzyme family targeted by triazole derivatives. A series of novel 1H-1,2,3-triazole analogs synthesized via "click" chemistry demonstrated moderate inhibitory potential against carbonic anhydrase-II (CA-II). frontiersin.org Molecular docking studies suggested that these compounds bind directly to the active site residues of the enzyme. frontiersin.org The presence of polar groups on the phenyl ring attached to the triazole was found to be important for the inhibitory activity. frontiersin.org
Furthermore, quinazolinone-1,2,3-triazole-acetamide conjugates have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for managing type 2 diabetes. nih.gov
| Derivative Class | Target Enzyme | Therapeutic Area | Key Findings |
| Thienobenzo-triazoles | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | Excellent, non-selective inhibition of both enzymes. researchgate.net |
| 1H-1,2,3-Triazole analogs | Carbonic Anhydrase-II (CA-II) | Various (e.g., glaucoma, epilepsy) | Moderate inhibitory potential through direct binding to the active site. frontiersin.org |
| Quinazolinone-1,2,3-triazole-acetamide conjugates | α-Glucosidase | Type 2 Diabetes | Potent enzyme inhibition. nih.gov |
Research into Antioxidant Properties
Oxidative stress is implicated in the pathogenesis of numerous diseases, prompting research into novel antioxidant agents. Derivatives based on the this compound structure have been synthesized and evaluated for their ability to scavenge free radicals and mitigate oxidative damage.
Studies on 4-(1H-triazol-1-yl)benzoic acid hybrids have shown promising antioxidant activity in various in vitro assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ferric reducing antioxidant power (FRAP). mdpi.comresearchgate.net The antioxidant capacity of these compounds is often compared to standard antioxidants like butylated hydroxyanisole (BHA) and Trolox. researchgate.net
The mechanism of antioxidant action for these triazole derivatives has been investigated using computational methods, such as Density Functional Theory (DFT). mdpi.com These studies suggest that the compounds can act through mechanisms like hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). mdpi.com The specific substituents on the triazole and phenyl rings play a crucial role in modulating the antioxidant potential. For example, the presence of a hydroxyl (-OH) group can enhance antioxidant activity due to the potential for extended conjugation after hydrogen radical abstraction. isres.org
| Derivative Class | Antioxidant Assay | Key Findings |
| 4-(1H-Triazol-1-yl)benzoic acid hybrids | DPPH, ABTS, FRAP | Showed significant radical scavenging activity, comparable to standard antioxidants. mdpi.comresearchgate.net |
| 1,2,4-Triazole (B32235) derivatives with a morpholine (B109124) moiety | Non-enzymatic lipid peroxidation | Certain derivatives, particularly those with a 4-amino group, showed pronounced antioxidant activity. |
| 1-(((aryl)-3-yl)-4H-(1,2,4)-triazol-5-ylmethyl)-1H-benzotriazoles | Not specified | The presence of a hydroxyl group at the para position made these compounds good antioxidants. isres.org |
Exploration as Immune Checkpoint Modulators (e.g., PD-1/PD-L1)
Cancer immunotherapy, particularly the use of immune checkpoint inhibitors, has revolutionized cancer treatment. Research is underway to discover small molecules that can modulate these pathways. While direct evidence for this compound derivatives targeting the PD-1/PD-L1 axis is emerging, the broader class of triazole-containing compounds is being actively investigated for immunomodulatory effects.
For instance, 1H-1,2,3-triazole-based ligands have been developed as potent and selective antagonists of the prostanoid EP4 receptor. nih.gov The EP4 receptor is involved in prostaglandin (B15479496) E2-mediated immunosuppression within the tumor microenvironment. Blocking this receptor represents a promising strategy for cancer immunotherapy. nih.gov Oral administration of a lead triazole compound significantly inhibited tumor growth in a mouse colon carcinoma model, an effect associated with increased infiltration of cytotoxic T lymphocytes into the tumor. nih.gov
In another study, integrated computational and experimental approaches identified a 1,2,4-triazole derivative, N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide, as a potent and selective inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), another critical immune checkpoint receptor, for non-small cell lung cancer (NSCLC) immunotherapy. nih.gov
These findings underscore the potential of the triazole scaffold in developing novel agents that can enhance anti-tumor immunity by targeting various components of the immune checkpoint signaling network.
Ligand and Coordination Chemistry Research
The nitrogen atoms of the 1,2,3-triazole ring in this compound and its derivatives make them excellent ligands for coordinating with metal ions. This property has been exploited to synthesize a variety of coordination compounds and metal-organic frameworks (MOFs).
The triazole ring can act as a versatile coordination site, binding to metal centers through its N2 or N4 atoms. The aldehyde group can also participate in coordination or be used to form Schiff bases, which then act as ligands. ekb.eg This dual functionality allows for the construction of complex and diverse coordination architectures.
Research has demonstrated the synthesis of coordination compounds where ligands containing a (1,2,3-triazol-4-yl)pyridine moiety coordinate with various transition metal ions like cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.net The coordination of the ligand to the metal ion leads to shifts in spectroscopic data (IR, UV-Vis), which can be used to study the metal-ligand interaction. researchgate.net
Furthermore, 1H-1,2,3-triazole-4,5-dithiolate ligands have been synthesized and used to form complexes with group 10 metals (nickel, palladium). rsc.org These complexes have been characterized by single-crystal X-ray diffraction, and their electronic properties have been studied using techniques like cyclic voltammetry and UV/vis spectroscopy. rsc.org The aldehyde and triazole groups can function as dual-functional ligands, with the triazole nitrogen atoms binding to transition metals to create porous frameworks with potential applications in gas storage or catalysis.
Design and Synthesis of Triazole-Based Ligands for Metal Complexes
The synthesis of ligands derived from this compound is a cornerstone for developing new metal complexes. The aldehyde functional group provides a convenient handle for further chemical modifications, allowing for the creation of multidentate ligands. For instance, Schiff base ligands can be readily synthesized through the condensation reaction of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with various amines. These Schiff bases can then be used to form stable complexes with transition metals like cobalt(II), nickel(II), copper(II), and palladium(II). ekb.egekb.eg
The versatility of the triazole moiety allows it to act as a bridging ligand, facilitating the formation of binuclear or polynuclear metal complexes. nih.gov The coordination can occur through the nitrogen atoms of the triazole ring, and in some cases, other functional groups incorporated into the ligand structure. nih.govuobaghdad.edu.iq The synthesis of these ligands often involves multi-step reactions, starting from commercially available precursors. For example, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde can be synthesized from 4-fluorobenzaldehyde (B137897) and 1,2,4-triazole. scirp.org This precursor can then be oxidized to 4-(1H-1,2,4-triazol-1-yl)benzoic acid, which is another important ligand for constructing metal-organic frameworks. scirp.org
| Ligand Type | Synthesis Method | Coordinating Metals | Resulting Complex Structure |
|---|---|---|---|
| Schiff Bases | Condensation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with amines | Co(II), Ni(II), Cu(II), Pd(II) | Mononuclear complexes |
| Carboxylic Acids | Oxidation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | Cd(II), Cu(II) | Coordination polymers (MOFs) |
| Organosulfur/Selenium | Multi-step synthesis from triazole precursors | Pd(II) | Distorted square planar complexes |
Applications in Homogeneous and Heterogeneous Catalysis (e.g., Copper, Rhenium, Palladium Catalysis)
Metal complexes derived from this compound and its analogs have shown significant promise as catalysts in a variety of organic transformations.
Copper Catalysis: Copper complexes incorporating triazole-based ligands have been investigated for their catalytic activity in oxidation reactions. For example, two copper(II) complexes with a 3-methyl-5-pyridin-2-yl-1,2,4-triazole ligand have been shown to selectively catalyze the oxidation of styrene (B11656) to benzaldehyde and cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone. rsc.orgrsc.org These reactions are of industrial importance, and the use of these copper complexes as heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse. rsc.org
Palladium Catalysis: Palladium complexes with ligands derived from 1,2,3-triazoles have been effectively used in cross-coupling reactions. Air and moisture-insensitive palladium(II) complexes bearing 1-benzyl-4-phenylthiomethyl-1H-1,2,3-triazole and its selenium analog have been successfully employed as catalysts in Heck and Suzuki-Miyaura coupling reactions. rsc.org These catalysts are effective for a range of aryl bromides and demonstrate the formation of palladium nanoparticles during the reaction, suggesting a role for both homogeneous and heterogeneous catalysis. rsc.org Furthermore, 1,2,4-triazole-based palladium pincer complexes have been developed as efficient catalysts for the Heck reaction.
Rhenium Catalysis: While specific examples using this compound are less common, rhenium complexes with 2-pyridyl-1,2,3-triazole ligands have been identified as a new class of catalysts for CO2 reduction. figshare.com The general chemistry of rhenium with triazole-containing ligands suggests potential for developing novel catalytic systems. nih.gov
Investigation of Mesoionic Carbenes (MICs) Derived from 1,2,3-Triazoles as Ligands
Mesoionic carbenes (MICs) derived from 1,2,3-triazoles represent a significant advancement in ligand design. nih.gov These MICs are a class of N-heterocyclic carbenes that are known for their strong σ-donating properties, which can lead to the formation of very stable metal complexes. nih.govresearchgate.net The synthesis of these MICs is modular, often utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which allows for a wide variety of functional groups to be incorporated into the ligand structure. nih.govacs.org
MICs derived from 1,2,3-triazoles have been used to form complexes with a range of metals, including gold, silver, iridium, rhodium, and ruthenium. acs.org These complexes have shown utility in various catalytic processes. nih.gov The enhanced stability and strong donor properties of MICs make them excellent candidates for challenging catalytic transformations. nih.govresearchgate.net
Supramolecular Chemistry Research
The unique electronic and structural features of this compound and its derivatives make them ideal candidates for studies in supramolecular chemistry, where non-covalent interactions are harnessed to build complex, self-assembled structures.
Studies on Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)
The 1,2,3-triazole ring is capable of participating in a variety of non-covalent interactions. The polarized C-H bond on the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. rsc.org These interactions play a crucial role in the crystal packing and the formation of supramolecular assemblies.
In derivatives such as 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, extensive hydrogen bonding networks are observed in the solid state. These include O-H···O interactions between carboxylic acid groups and O-H···N interactions between the hydroxyl group and a triazole nitrogen atom, leading to the formation of supramolecular chains. nih.gov
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound derivatives to act as multitopic linkers has been exploited in the construction of metal-organic frameworks (MOFs) and coordination polymers. By oxidizing the aldehyde group to a carboxylic acid, for instance, a bifunctional ligand with both a triazole and a carboxylate group is created, which can coordinate to metal centers in different ways.
For example, 4-(1H-1,2,4-triazol-1-yl)benzoic acid has been used to synthesize novel 3D coordination polymers with Cd(II) and Cu(II). scirp.org The resulting structures can vary from frameworks with 1D channels to interpenetrating 3D diamond nets, depending on the metal ion and the coordination mode of the ligand. scirp.org Similarly, lanthanide-based MOFs have been constructed using triazole-functionalized dicarboxylic acid ligands, exhibiting complex 3D structures. nih.gov These MOFs can exhibit interesting properties, such as photocatalytic activity. nih.gov
Material Science Research: Functional Materials Development (e.g., Luminescent Complexes, Polymers)
The unique photophysical properties and the potential for polymerization make derivatives of this compound valuable in the development of new functional materials.
Derivatives of 4H-1,2,4-triazole have been shown to exhibit high luminescence and large quantum yields, making them promising candidates for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The synthesis of these luminophores can be achieved through methods like the Suzuki cross-coupling reaction, allowing for the creation of highly conjugated systems. mdpi.com
In the realm of polymer chemistry, 1,2,3-triazole units can be incorporated into polymer backbones through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization. mdpi.com This approach allows for the synthesis of dense 1,2,3-triazole polymers that are soluble in common organic solvents. These polymers can exhibit interesting fluorescence properties. mdpi.com The ability to functionalize the monomers prior to polymerization opens up possibilities for creating a wide range of functional polymers with tailored properties.
| Material Type | Key Feature | Synthesis Approach | Potential Application |
|---|---|---|---|
| Luminescent Complexes | High quantum yield | Suzuki cross-coupling | OLEDs |
| Coordination Polymers/MOFs | Porosity, Catalytic sites | Solvothermal synthesis | Gas storage, Catalysis |
| Functional Polymers | Solubility, Fluorescence | CuAAC polymerization | Advanced materials |
Emerging Trends and Future Research Directions for 4 1h 1,2,3 Triazol 1 Yl Benzaldehyde
Continuous Innovation in Synthetic Methodologies and Green Chemistry Approaches
The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemijournal.com However, the drive for more environmentally benign and efficient processes continues to fuel innovation.
Recent research has focused on the development of green synthetic methods that minimize waste, reduce the use of hazardous solvents, and improve energy efficiency. nih.gov Microwave-assisted synthesis, for instance, has emerged as a powerful tool, often leading to shorter reaction times and higher yields compared to conventional heating methods. rsc.orgresearchgate.net The use of alternative and green solvents like water, glycerol, and deep eutectic solvents is also gaining prominence in the synthesis of 1,2,3-triazoles. consensus.app Furthermore, the development of novel and reusable catalytic systems, including copper nanoparticles and nanoreactors, aligns with the principles of green chemistry by offering high catalytic performance and the potential for recycling. consensus.app These advancements are crucial for the sustainable production of 4-(1H-1,2,3-triazol-1-yl)benzaldehyde and its derivatives on a larger scale.
Future efforts will likely concentrate on refining these green methodologies, exploring new catalytic systems, and developing one-pot synthesis strategies to further streamline the production process. researchgate.net The overarching goal is to create synthetic pathways that are not only efficient and high-yielding but also economically viable and environmentally responsible. rsc.org
Advanced Structure-Activity Relationship Elucidation through Multi-Omics and High-Throughput Screening Integration
Understanding the precise relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. For derivatives of this compound, researchers are increasingly leveraging advanced techniques to unravel these complex interactions.
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against biological targets, generating vast amounts of data. rsc.orgrsc.org When integrated with multi-omics approaches—which encompass genomics, proteomics, transcriptomics, and metabolomics—a more holistic understanding of a compound's mechanism of action can be achieved. frontlinegenomics.comnih.gov This integrated approach can reveal not only the primary target of a drug but also its off-target effects and its impact on broader biological pathways. astrazeneca.com
For instance, by analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with this compound derivatives, researchers can identify the specific cellular pathways being modulated. This detailed molecular information is invaluable for optimizing the structure of the compound to enhance its desired therapeutic effect while minimizing potential side effects. The future in this area points towards a more seamless integration of these high-content screening methods to accelerate the identification and optimization of lead compounds. frontlinegenomics.com
Rational Design of Multi-Targeting and Hybrid Therapeutic Agents
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of diseases like cancer, which often involve multiple pathological pathways. nih.gov This has led to a growing interest in the rational design of multi-targeting and hybrid therapeutic agents, where a single molecule is engineered to interact with multiple biological targets. researchgate.net
The 1,2,3-triazole scaffold, including that found in this compound, is particularly well-suited for this approach. researchgate.net Its unique chemical properties allow it to act as a linker, connecting different pharmacophores into a single hybrid molecule. researchgate.netnih.gov This strategy can lead to compounds with dual or multiple mechanisms of action, potentially offering improved efficacy and a reduced likelihood of drug resistance. nih.govresearchgate.net
For example, a derivative of this compound could be hybridized with a known anticancer agent to create a new molecule that not only inhibits its primary target but also disrupts a complementary cancer-related pathway. nih.gov Several 1,2,3-triazole-containing hybrids are already in clinical evaluation for cancer therapy, highlighting the potential of this strategy. researchgate.net The future of drug design will likely see a greater emphasis on creating these sophisticated, multi-functional molecules to tackle complex diseases more effectively. acs.org
Exploration of Novel Catalytic and Materials Applications
While the therapeutic potential of this compound and its derivatives is a primary focus, the unique properties of the triazole ring also lend themselves to applications in catalysis and materials science. chemijournal.com
The ability of the triazole ring to coordinate with metal ions makes it a valuable component in the design of metal-organic frameworks (MOFs) and coordination polymers. chemijournal.com These materials have a wide range of potential applications, including gas storage, catalysis, and drug delivery. chemijournal.com The specific structure of this compound, with its reactive aldehyde group, offers further opportunities for incorporation into polymeric structures or for surface functionalization of materials.
In the realm of materials science, triazole derivatives are being explored for their use in the development of functional materials such as solar cells, supercapacitors, and heat-resistant materials. researchgate.net The electron-deficient nature of the triazole ring can impart desirable electronic properties to these materials. researchgate.net Future research will likely expand on these non-medical applications, exploring the full potential of this compound as a versatile building block for advanced materials.
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical research. nih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. premierscience.com
In the context of this compound, AI and ML can be applied in several key areas. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to predict the biological activity of new triazole derivatives based on their chemical structure. researchgate.net This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.
AI algorithms can also be used for de novo drug design, generating novel molecular structures with desired properties. premierscience.com By learning from existing data on active and inactive compounds, these algorithms can propose new derivatives of this compound that are optimized for a specific biological target. Furthermore, ML models can predict various physicochemical properties of compounds, such as solubility and toxicity, which are crucial for drug development. mdpi.com As AI and ML technologies continue to advance, their role in accelerating the design and optimization of new compounds based on the this compound scaffold will undoubtedly grow. frontiersin.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(1H-1,2,3-triazol-1-yl)benzaldehyde?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For example, terminal alkynes (e.g., propargyl derivatives) react with azides (e.g., benzyl azides) under Cu(I) catalysis to form the triazole ring. Ethanol or DMF is commonly used as a solvent, with reaction times ranging from 4–24 hours under reflux . Post-synthesis purification involves solvent evaporation and recrystallization (e.g., methanol or dichloromethane washes) .
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm the aldehyde proton (~10 ppm) and triazole ring protons (7.5–8.5 ppm) .
- Infrared Spectroscopy (IR) : Stretching vibrations for C=O (aldehyde, ~1700 cm) and C-N (triazole, ~1500 cm) .
- X-ray Crystallography : For unambiguous structural confirmation, SHELXL software is used for refinement, with hydrogen atoms placed in idealized positions and thermal parameters constrained .
Q. What are common applications of this compound in pharmaceutical research?
- Methodological Answer : It serves as a versatile intermediate for:
- Drug Design : As a benzaldehyde derivative, it is functionalized into Schiff bases or conjugated with amines for bioactive molecules (e.g., antimicrobial or antitumor agents) .
- Bioconjugation : The aldehyde group reacts with hydrazines or amines for protein labeling, as seen in SFB (succinimidyl 4-formylbenzoate) applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve triazole yield in CuAAC syntheses?
- Methodological Answer :
- Catalyst Selection : Cu(I) sources (e.g., CuBr, CuSO/sodium ascorbate) enhance regioselectivity for 1,4-triazoles .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate reaction kinetics but may require post-reaction purification to remove copper residues .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining high yields (>95%) .
Q. How do researchers resolve contradictions in spectroscopic data for triazole derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR with HSQC/HMBC experiments to assign overlapping proton signals (e.g., distinguishing triazole protons from aromatic aldehydes) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometries, cross-validating experimental data .
- Elemental Analysis : Verify purity by comparing calculated vs. experimental C, H, N percentages (±0.3% tolerance) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Crystallization Issues : The compound’s planar structure and aldehyde group can lead to poor crystal formation.
- Solutions : Use mixed solvents (e.g., methanol/dichloromethane) for slow evaporation. For X-ray refinement, apply SHELXL’s constraints for hydrogen atoms and anisotropic displacement parameters .
Q. How is computational chemistry applied to predict the reactivity of this compound?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes), guiding modifications for enhanced binding .
- Reactivity Simulations : Frontier Molecular Orbital (FMO) analysis predicts sites for nucleophilic/electrophilic attacks, aiding in functionalization strategies .
Data Contradiction Analysis
Q. How to interpret conflicting data between theoretical and experimental IR spectra?
- Methodological Answer :
- Baseline Correction : Ensure experimental IR spectra are baseline-corrected to avoid artifacts.
- Solvent Effects : Simulate spectra in solvent (e.g., ethanol) using COSMO-RS models to account for shifts caused by dielectric environments .
Q. What experimental design mitigates by-product formation during triazole synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
